

identifying common impurities in commercial (S)-Glycidyl 3-nitrobenzenesulfonate

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Compound of Interest

Compound Name: (S)-Glycidyl 3-nitrobenzenesulfonate

Cat. No.: B040534

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Technical Support Center: (S)-Glycidyl 3-nitrobenzenesulfonate

Welcome to the Technical Support Center for **(S)-Glycidyl 3-nitrobenzenesulfonate**. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities that may be present in commercial batches of **(S)-Glycidyl 3-nitrobenzenesulfonate**.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial **(S)-Glycidyl 3-nitrobenzenesulfonate**?

A1: Commercial **(S)-Glycidyl 3-nitrobenzenesulfonate** is synthesized from (R)-glycidol and 3-nitrobenzenesulfonyl chloride. Consequently, common impurities can be categorized as follows:

- **Starting Materials:** Unreacted (R)-glycidol and 3-nitrobenzenesulfonyl chloride.
- **Enantiomeric Impurity:** The corresponding (R)-enantiomer, (R)-Glycidyl 3-nitrobenzenesulfonate.
- **Hydrolysis Products:** (S)-2,3-dihydroxypropyl 3-nitrobenzenesulfonate, resulting from the opening of the epoxide ring, and 3-nitrobenzenesulfonic acid from the hydrolysis of the

starting material.

- Residual Solvents: Solvents used during the synthesis and purification process, such as dichloromethane, ethyl acetate, or hexane.
- Oligomers: Low molecular weight polymers formed from the self-polymerization of glycidol.

Q2: How can I determine the enantiomeric purity of my **(S)-Glycidyl 3-nitrobenzenesulfonate** sample?

A2: The enantiomeric purity can be determined using chiral High-Performance Liquid Chromatography (HPLC). A published method utilizes a cellulose carbamate-based chiral stationary phase.^[1] This allows for the separation and quantification of the (S) and (R) enantiomers.

Q3: What analytical techniques are recommended for a comprehensive purity assessment?

A3: A combination of techniques is recommended for a full impurity profile:

- Chiral HPLC: To determine enantiomeric purity.
- Reversed-Phase or Normal-Phase HPLC: For the quantification of the main component and non-volatile impurities like unreacted starting materials and hydrolysis products.
- Headspace Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify residual volatile organic solvents.^{[2][3][4][5][6]}
- Quantitative Nuclear Magnetic Resonance (qNMR): For an accurate assay of the main component and quantification of impurities without the need for reference standards for every impurity.^{[7][8][9]}

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks in the ¹H NMR spectrum could correspond to several of the common impurities. For example, signals from residual solvents are a frequent observation. Broader peaks may indicate the presence of oligomers. Comparing your spectrum with the known spectra of the starting materials and potential hydrolysis products can aid in identification.

Q5: The product appears discolored (yellow to brownish). Does this indicate impurity?

A5: While pure **(S)-Glycidyl 3-nitrobenzenesulfonate** is typically a white to off-white solid, a yellowish or brownish tint can indicate the presence of impurities, particularly nitro-aromatic compounds or degradation products. However, slight coloration does not necessarily mean the product is outside of an acceptable purity specification for its intended use. A thorough analytical characterization is recommended.

Troubleshooting Guide

Observed Issue	Potential Cause(s)	Recommended Action(s)
Low assay value by HPLC/qNMR	- Presence of significant amounts of impurities (starting materials, hydrolysis products, solvents).- Product degradation due to improper storage (moisture sensitivity).	- Perform a full impurity profile analysis using the recommended techniques.- Ensure the product has been stored in a tightly sealed container under inert gas and at the recommended temperature.
Peak corresponding to the (R)-enantiomer observed in chiral HPLC	- Use of non-enantiopure (R)-glycidol as a starting material.- Racemization during synthesis or workup (unlikely under standard conditions).	- Verify the enantiomeric purity of the starting (R)-glycidol.- If high enantiopurity is critical, consider recrystallization of the final product, though this may not be effective for enantiomeric purification.
Presence of residual solvents detected by GC-MS	- Incomplete removal of solvents after the final purification step.	- If the solvent levels exceed acceptable limits for your application, the material can be further dried under vacuum.
Additional peaks in non-chiral HPLC	- Unreacted 3-nitrobenzenesulfonyl chloride or (R)-glycidol.- Hydrolysis to (S)-2,3-dihydroxypropyl 3-nitrobenzenesulfonate or 3-nitrobenzenesulfonic acid.	- Use reference standards of the potential impurities to confirm their identity by retention time.- Adjust the purification process (e.g., additional washing or recrystallization) in future syntheses.

Quantitative Data Summary

The following table provides a typical impurity profile for a commercial batch of **(S)-Glycidyl 3-nitrobenzenesulfonate** with a purity of >98%. The specified limits are for illustrative purposes and may vary between suppliers.

Analyte	Typical Concentration	Specification Limit	Analytical Method
(S)-Glycidyl 3-nitrobenzenesulfonate	> 99.0%	≥ 98.0%	HPLC / qNMR
(R)-Glycidyl 3-nitrobenzenesulfonate	< 0.5%	≤ 1.0%	Chiral HPLC
(R)-Glycidol	Not Detected	≤ 0.1%	HPLC
3-Nitrobenzenesulfonyl chloride	< 0.2%	≤ 0.5%	HPLC
3-Nitrobenzenesulfonic acid	< 0.1%	≤ 0.2%	HPLC
(S)-2,3-dihydroxypropyl 3-nitrobenzenesulfonate	< 0.3%	≤ 0.5%	HPLC
Dichloromethane	< 100 ppm	≤ 600 ppm (ICH Q3C)	Headspace GC-MS
Ethyl Acetate	< 50 ppm	≤ 5000 ppm (ICH Q3C)	Headspace GC-MS

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity

- Column: Chiralcel® OD-H (or equivalent cellulose carbamate-based column)
- Mobile Phase: Hexane: 2-Propanol (90:10, v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 µL

- Column Temperature: 25 °C
- Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

HPLC Method for Assay and Impurity Determination

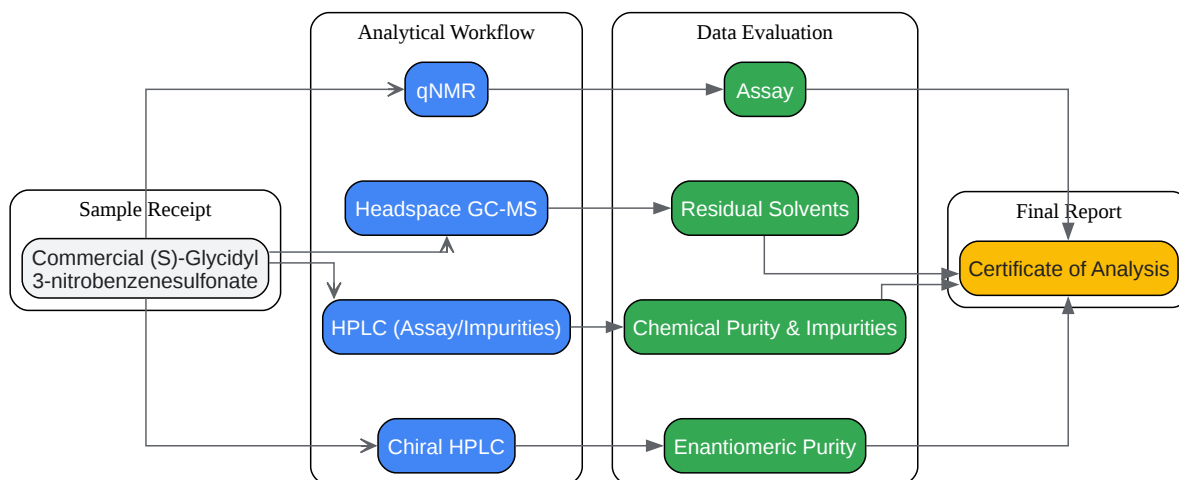
- Column: C18, 5 μ m, 4.6 x 250 mm
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient:
 - 0-5 min: 30% B
 - 5-20 min: 30% to 80% B
 - 20-25 min: 80% B
 - 25-26 min: 80% to 30% B
 - 26-30 min: 30% B
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μ L
- Column Temperature: 30 °C
- Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Headspace GC-MS for Residual Solvents

- GC Column: DB-624, 30 m x 0.25 mm ID, 1.4 μ m film thickness (or equivalent)
- Oven Program:

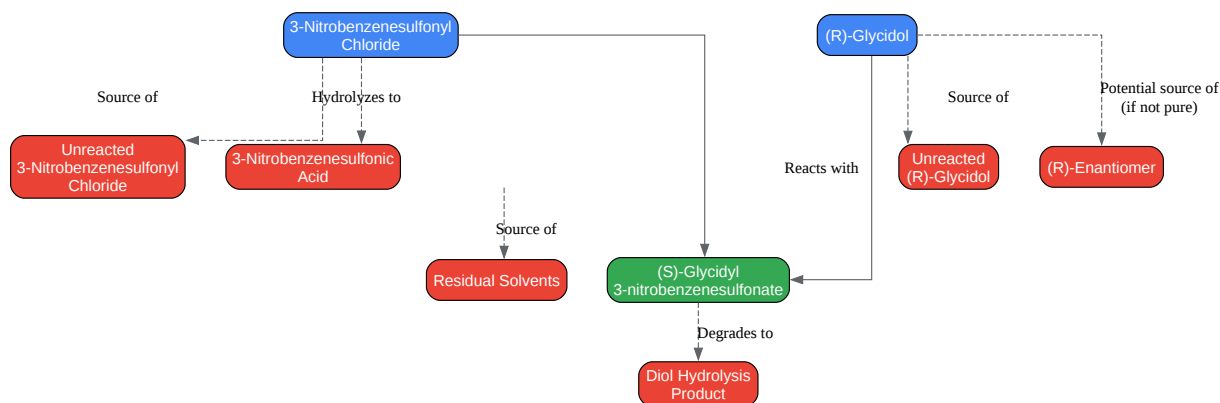
- Initial temperature: 40 °C, hold for 5 minutes
- Ramp: 10 °C/min to 240 °C
- Hold at 240 °C for 5 minutes
- Carrier Gas: Helium, constant flow of 1.2 mL/min
- Injector: Split mode (10:1), 250 °C
- Headspace Sampler:
 - Oven Temperature: 80 °C
 - Loop Temperature: 90 °C
 - Transfer Line Temperature: 100 °C
 - Equilibration Time: 15 minutes
- MS Detector:
 - Ion Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Scan Range: 35-350 amu
- Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

Visualizations



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Analytical workflow for impurity profiling.



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Sources of common impurities.

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